molecular formula C25H31N3O8 B12756228 4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate CAS No. 57537-05-0

4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate

Cat. No.: B12756228
CAS No.: 57537-05-0
M. Wt: 501.5 g/mol
InChI Key: JSDRLRXDMOIBTC-LVEZLNDCSA-N
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Description

4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate typically involves the reaction of 2-naphthylamine with piperazine and propanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various amines.

Scientific Research Applications

4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications.

Properties

CAS No.

57537-05-0

Molecular Formula

C25H31N3O8

Molecular Weight

501.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(4-naphthalen-2-ylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C17H23N3.2C4H4O4/c18-8-3-9-19-10-12-20(13-11-19)17-7-6-15-4-1-2-5-16(15)14-17;2*5-3(6)1-2-4(7)8/h1-2,4-7,14H,3,8-13,18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

JSDRLRXDMOIBTC-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=CC3=CC=CC=C3C=C2)CCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCCN)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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